molecular formula C26H20FN3O2 B302093 N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide

N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302093
M. Wt: 425.5 g/mol
InChI Key: TYGMUTDPHMJSRQ-MBTHVWNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide, also known as FNH, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it has been proposed that N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide exerts its therapeutic effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and physiological effects:
N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Additionally, N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has several advantages for use in lab experiments. It is easy to synthesize and has a high purity. N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide is also stable under a wide range of conditions, making it suitable for use in various assays. However, N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide. First, further studies are needed to fully understand the mechanism of action of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide. Second, studies are needed to determine the optimal dosage and administration route for N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide in various therapeutic applications. Third, studies are needed to investigate the potential side effects of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide. Finally, studies are needed to explore the potential use of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide is a novel compound that has shown potential for use in various therapeutic applications. The synthesis method of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has been optimized to achieve high yields and purity. N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has been shown to exhibit anticancer, antifungal, and antibacterial activities, as well as potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action, optimal dosage and administration route, potential side effects, and potential use in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

The synthesis of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide involves the condensation of 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and naphtho[2,1-b]furan-2-carbohydrazide in the presence of a catalyst. The reaction proceeds through a Schiff base formation, followed by cyclization to form the final product. The synthesis method has been optimized to achieve high yields and purity of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide.

Scientific Research Applications

N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has been investigated for its anti-inflammatory and antioxidant properties.

properties

Product Name

N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C26H20FN3O2

Molecular Weight

425.5 g/mol

IUPAC Name

N-[(Z)-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C26H20FN3O2/c1-16-13-19(17(2)30(16)21-10-8-20(27)9-11-21)15-28-29-26(31)25-14-23-22-6-4-3-5-18(22)7-12-24(23)32-25/h3-15H,1-2H3,(H,29,31)/b28-15-

InChI Key

TYGMUTDPHMJSRQ-MBTHVWNTSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=N\NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54

Origin of Product

United States

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